

Spectroscopic Profile of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Hydroxy-3-(2-methylphenoxy)propanoic acid**. Due to the limited availability of published experimental data for this specific compound, this guide leverages spectral information from structurally analogous molecules to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines detailed, generalized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of this and similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-Hydroxy-3-(2-methylphenoxy)propanoic acid**. These predictions are based on the analysis of related compounds, including various phenoxypropanoic acids and other substituted propanoic acid derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet	1H	Carboxylic acid proton (-COOH)
~7.1-7.3	Multiplet	1H	Aromatic proton (Ar-H)
~6.8-7.0	Multiplet	3H	Aromatic protons (Ar-H)
~4.3-4.5	Multiplet	1H	Methine proton (-CH(OH)-)
~4.1-4.3	Multiplet	2H	Methylene protons (-O-CH ₂ -)
~2.2-2.4	Singlet	3H	Methyl protons (-CH ₃)
~3-5 (broad)	Singlet	1H	Hydroxyl proton (-OH)

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~170-175	Carboxylic acid carbon (-COOH)
~155-160	Aromatic carbon (-O-Ar)
~130-135	Aromatic carbon (-C-CH ₃)
~125-130	Aromatic carbon (CH)
~120-125	Aromatic carbon (CH)
~110-115	Aromatic carbon (CH)
~110-115	Aromatic carbon (CH)
~70-75	Methylene carbon (-O-CH ₂ -)
~68-72	Methine carbon (-CH(OH)-)
~15-20	Methyl carbon (-CH ₃)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3300 (broad)	Strong	O-H stretch (hydroxyl group)
3300-2500 (broad)	Strong	O-H stretch (carboxylic acid)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1730-1700	Strong	C=O stretch (carboxylic acid)
1600-1450	Medium	C=C stretch (aromatic ring)
1250-1200	Strong	C-O stretch (aryl ether)
1100-1000	Strong	C-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio	Possible Fragment Ion
196	[M] ⁺ (Molecular ion)
178	[M - H ₂ O] ⁺
151	[M - COOH] ⁺
107	[C ₇ H ₇ O] ⁺
91	[C ₇ H ₇] ⁺
77	[C ₆ H ₅] ⁺
45	[COOH] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **2-Hydroxy-3-(2-methylphenoxy)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -COOH).
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer.
 - Acquire ^1H NMR and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
 - For ^1H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, a proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition:

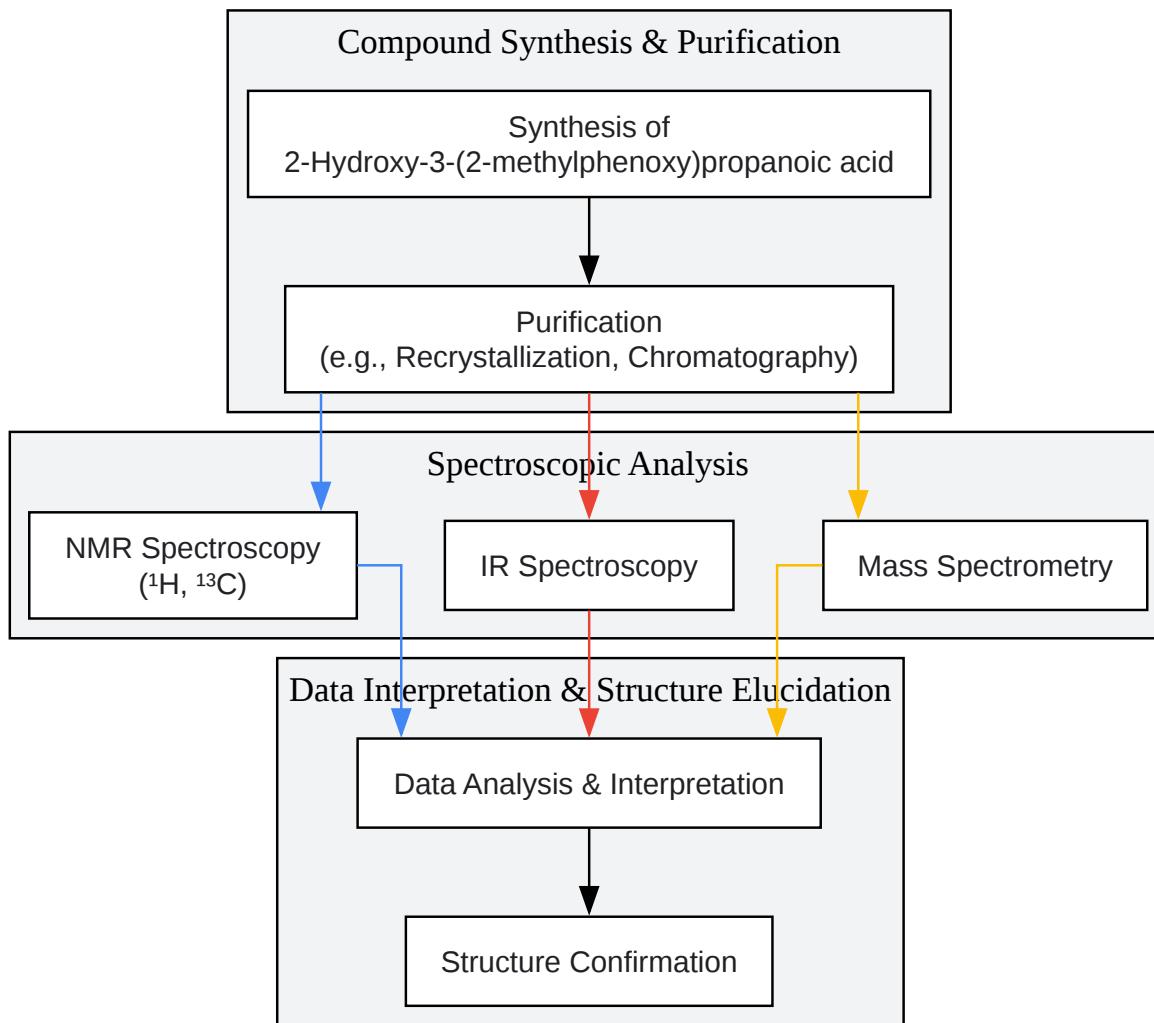
- Place the KBR pellet in the sample holder of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H_2O and CO_2 absorptions.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).
- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z ratio.

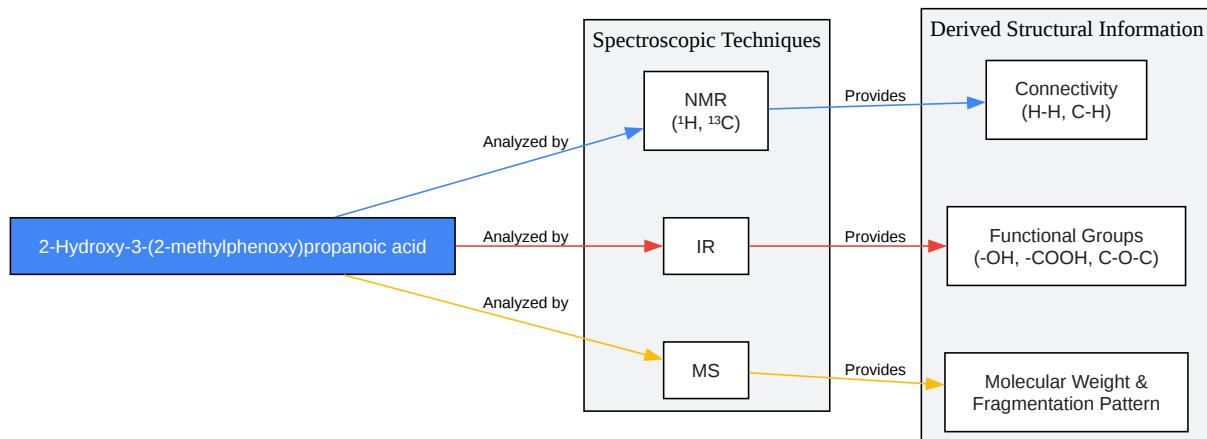
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-Hydroxy-3-(2-methylphenoxy)propanoic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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